molecular formula C62H111N11O12 B001163 Cyclosporin CAS No. 79217-60-0

Cyclosporin

Cat. No. B001163
CAS RN: 79217-60-0
M. Wt: 1202.6 g/mol
InChI Key: PMATZTZNYRCHOR-KMSBSJHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Cyclosporin synthesis is catalyzed by cyclosporin synthetase, an enzyme complex described as one of the most sophisticated peptide synthesizing multienzyme polypeptides. It activates constituent amino acids of cyclosporins via aminoadenylation, followed by N-methylation using S-adenosyl-L-methionine as the methyl group donor. This enzyme, estimated to have a molecular mass of approximately 1.4 MDa, functions without requiring ribosomal machinery, illustrating a remarkable example of non-ribosomal peptide synthesis (Lawen & Zocher, 1990; Schmidt et al., 1992).

Molecular Structure Analysis

The molecular structure of cyclosporin is characterized by its cyclic undecapeptide nature, extensively N-methylated amino acids, and the presence of a unique amino acid, MeBmt. Cyclosporin synthetase plays a crucial role in assembling this structure by catalyzing the activation, methylation, and peptide bond formation between the amino acids, leading to the cyclization of the peptide chain. This enzymatic process underlines the complexity and specificity of cyclosporin's molecular structure (Weber et al., 1994).

Chemical Reactions and Properties

Cyclosporin's synthesis involves several chemical reactions, including amino acid activation, N-methylation, and peptide bond formation, culminating in the cyclization of the linear peptide precursor. This synthesis demonstrates the enzyme's ability to precisely control the sequence and chemical nature of the peptide bond formation, leading to cyclosporin's unique chemical properties. The enzyme's specificity for its substrates and the ability to incorporate a wide range of amino acids into different positions of the cyclosporin molecule highlight the flexibility and complexity of this biosynthetic pathway (Lawen & Traber, 1993).

Scientific Research Applications

  • Immunosuppression in Transplantation : Cyclosporin A is crucial in preventing transplant rejection and graft-versus-host disease, as it inhibits proteasome proteolysis and NF-κB activation (Meyer, Kohler, & Joly, 1997). It is highly effective in organ transplantation, showing promise in autoimmune diseases, especially psoriasis (Borel, 1990).

  • Molecular Mechanisms and Gene Identification : Cyclosporin A and FK-506 have advanced the understanding of molecular mechanisms in tissue transplantation, leading to the discovery of new gene families (Siekierka & Sigal, 1992).

  • Antilymphocytic Properties : It suppresses plaque-forming cells, inhibits secondary humoral responses, and delays hypersensitivity skin reactions in animals (Borel, Feurer, Magnée, & Stähelin, 1977).

  • Dermatological Applications : Cyclosporine is effective in treating various skin conditions like psoriasis, lichen planus, and pyoderma gangrenosum (Groisser, Griffiths, Ellis, & Voorhees, 1991).

  • Fermentation Techniques and Pharmacological Applications : Produced through various fermentation methods, Cyclosporin A exhibits immunosuppressive, anti-inflammatory, antifungal, and antiparasitic characteristics (Survase, Kagliwal, Annapure, & Singhal, 2011).

  • Clinical Pharmacokinetics : Its pharmacokinetic properties play a significant role in its effectiveness in preventing organ transplant rejection and treating autoimmune disorders (Ptachcinski, Venkataramanan, Burckart, 1986).

  • Cardiovascular Applications : Cyclosporin A retards the progression of anoxia-induced injury in heart myocytes, indicating its potential in cardiovascular therapies (Nazareth, Yafei, & Crompton, 1991).

Safety And Hazards

Taking cyclosporin may increase the risk of developing serious infections, cancer, especially lymphoma (cancer of a part of the immune system) or skin cancer . High dosages of cyclosporin can cause liver and kidney toxicity .

Future Directions

Cyclosporin has shown neuroprotective effects in multiple preclinical models of Traumatic Brain Injury (TBI) and has been suggested for future research on neuroprotective compounds . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating primary Sjögren’s syndrome .

properties

IUPAC Name

30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41?,42?,43?,44?,45?,46?,47?,49?,50?,51?,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMATZTZNYRCHOR-KMSBSJHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1202.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gengraf

CAS RN

79217-60-0
Record name Cyclosporine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079217600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin
Reactant of Route 2
Cyclosporin
Reactant of Route 3
Cyclosporin
Reactant of Route 4
Cyclosporin
Reactant of Route 5
Cyclosporin
Reactant of Route 6
Cyclosporin

Citations

For This Compound
380,000
Citations
EM Shevach - Annual review of immunology, 1985 - annualreviews.org
The cyclosporins were originally discovered in 1970 by workers at Sandoz Ltd. in Switzerland who were attempting to identify new antifungal agents (1). The crude extracts of two new …
Number of citations: 615 www.annualreviews.org
JF Borel, C Feurer, HU Gubler, H Stähelin - Agents and actions, 1994 - Springer
… The fungus metabolite cyclosporin A is a small peptide acting … rats were considerably delayed by cyclosporin A which also … Experimental evidence suggests that cyclosporin A, rather …
Number of citations: 206 link.springer.com
SL Schreiber, GR Crabtree - Immunology today, 1992 - cell.com
CsA and FK506 are powerful suppressors of the immune system, most notably of T cells. They act at a point in activation that lies between receptor ligation and the transcription of early …
Number of citations: 752 www.cell.com
A Laupacis, PA Keown, RA Ulan… - Canadian Medical …, 1982 - ncbi.nlm.nih.gov
Cyclosporin A (CyA) is a powerful immunosuppressive agent whose lack of myelotoxicity makes it unique among nonsteroidal drugs currently given for immunosuppression. It has been …
Number of citations: 197 www.ncbi.nlm.nih.gov
S Ho, N Clipstone, L Timmermann, J Northrop… - Clinical immunology and …, 1996 - Elsevier
The immunosuppressants cyclosporin A (CsA), FK506, and rapamycin suppress the immune response by inhibiting evolutionary conserved signal transduction pathways. CsA, FK506, …
Number of citations: 836 www.sciencedirect.com
RJ Ptachcinski, R Venkataramanan… - Clinical pharmacokinetics, 1986 - Springer
… Cyclosporin (cyclosporin A) is a unique immunosuppressant used to prevent the rejection of … monitoring of cyclosporin is essential for several reasons: (a) wide variability in cyclosporin …
Number of citations: 529 link.springer.com
A Fahr - Clinical pharmacokinetics, 1993 - Springer
… for cyclosporin, influences distribution of cyclosporin in the body. Despite its lipophilicity, cyclosporin … The distribution of metabolites in the body can differ from that of cyclosporin itself …
Number of citations: 450 link.springer.com
D Wiesinger, JF Borel - Immunobiology, 1980 - Elsevier
The mechanism of cyclosporin A (CS-A), a compound known to act selectively on the immunocompetent lymphocyte, was investigated in a series of in vitro studies. CS-A, provided it …
Number of citations: 205 www.sciencedirect.com
U Christians, KF Sewing - Pharmacology & therapeutics, 1993 - Elsevier
… synergistic effects of cyclosporin combinations on mesangial … cyclosporin metabolites in blood. In conclusion there is evidence that cyclosporin metabolites may contribute to cyclosporin …
Number of citations: 219 www.sciencedirect.com
HF Stähelin - Experientia, 1996 - Springer
The immunosuppressant cyclosporin A (Sandimmune ® ) has become the first line treatment for preventing rejection of transplanted organs and for certain, autoimmune diseases. The …
Number of citations: 151 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.